三(2,2'-联吡啶)钴(III) 三(六氟磷酸盐)

描述

Tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) is a complex that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they provide insights into closely related complexes that can help infer some characteristics of the tris(2,2'-bipyridine)cobalt(III) complex.

Synthesis Analysis

The synthesis of related cobalt complexes often involves the direct interaction of cobalt salts with bipyridine ligands and other components in solution. For instance, the powder complex of tris(bipyridine)cobalt(II) trifluoromethanesulfonate octahydrate was synthesized by reacting cobalt(II) nitrate, bipyridine, and potassium triflate in aqueous solutions with drops of ethanol . Similarly, electrochemical oxidation in acetonitrile solutions of Schiff bases has been used to obtain cobalt(III) complexes . These methods suggest that the synthesis of tris(2,2'-bipyridine)cobalt(III) tris(hexafluorophosphate) could potentially be achieved through analogous procedures.

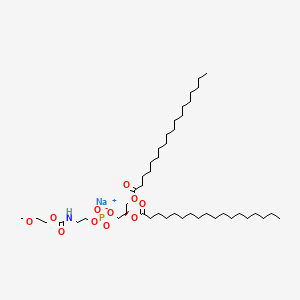

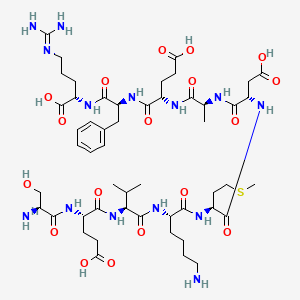

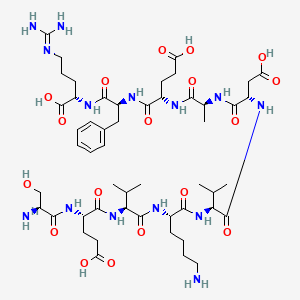

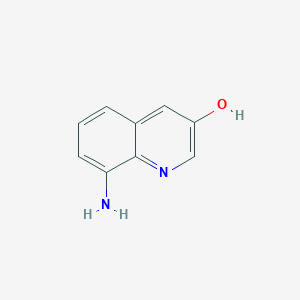

Molecular Structure Analysis

The molecular structure of cobalt complexes with bipyridine ligands typically exhibits an octahedral geometry around the cobalt center. For example, the bis-(1,10-phenanthroline)(2,2'-bipyridine)cobalt(III) hexafluorophosphate complex crystallizes in a monoclinic space group with a slightly distorted octahedral geometry . The cobalt(II) complex with a uracil-containing ligand also shows a seven-coordinated cobalt center in a slightly distorted pentagonal-bipyramidal geometry . These findings suggest that the tris(2,2'-bipyridine)cobalt(III) complex would likely have a similar octahedral coordination.

Chemical Reactions Analysis

Cobalt complexes with bipyridine ligands can undergo various chemical reactions, including ligand substitution. For instance, tris(2,2'-bipyridine)cobalt(III) is reported to be unstable towards ligand substitution, as demonstrated by its reaction with cyanide ion in water . This indicates that the tris(2,2'-bipyridine)cobalt(III) complex may also be susceptible to ligand exchange reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cobalt bipyridine complexes are diverse. The electrochemical studies of bis-(1,10-phenanthroline)(2,2'-bipyridine)cobalt(III) hexafluorophosphate revealed multiple redox couples, indicating that similar electrochemical behavior might be expected for the tris(2,2'-bipyridine)cobalt(III) complex . The magnetic moment of the tris(bipyridine)cobalt(II) complex suggests paramagnetism, which could also be a feature of the cobalt(III) analogue . Additionally, spectroscopic studies, such as UV-Vis and NMR, provide insights into the electronic structure and environment of the cobalt center in these complexes .

科学研究应用

1. 电子转移反应性

三(2,2'-联吡啶)钴(III) 三(六氟磷酸盐)因其电子转移反应性而受到研究,特别是与金属-配体键合和金属氧化态的影响有关。对高自旋 d7 和 d8 构型的键合进行详细分析,提供了对这些化合物中电子转移阻碍的见解 (Szalda, Creutz, Mahajan, & Sutin, 1983)。

2. 太阳能转换

该配合物的一个重要应用是在染料敏化太阳能电池 (DSSC) 中。它与某些有机染料结合使用,导致太阳能转换效率显着提高 (Xiang, Huang, Bach, & Spiccia, 2013)。此外,它已用于 DSSC 的水性电解质中,有助于更好地扩散氧化还原介体并提高能量转换效率 (Xiang, Huang, Cheng, Bach, & Spiccia, 2013)。

3. 水的光还原

该配合物在可见光光还原水中发挥了重要作用。它在产生氢气的系统中充当介体,展示了其在可再生能源应用中的潜力 (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979)。

4. 太阳能电池中的稳定性和性能

已经合成了新型钴配合物,包括三(2,2'-联吡啶)钴(III) 的变体,用作钙钛矿太阳能电池中空穴传输材料的掺杂剂,从而提高了器件性能和效率 (Onozawa-Komatsuzaki, Funaki, Murakami, Kazaoui, Chikamatsu, & Sayama, 2017)。

5. 溶液中的极谱行为

三(2,2'-联吡啶)钴(II) 和 (III) 配合物的极谱行为已经过研究,揭示了溶液中的复杂电极过程,这对于了解它们的电化学性质至关重要 (Tanaka & Sato, 1968)。

6. 配体取代稳定性

三(2,2'-联吡啶)钴(III) 对配体取代的稳定性一直是研究的主题,特别是考虑到某些离子的强亲核性和它们对配合物的结构和反应性的潜在影响 (Yamada, Utsuno, & Iida, 1996)。

作用机制

Mode of Action

Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) acts as a redox mediator for PSI-based biophotovoltaics applications . It facilitates direct electron transfer from the cobalt complexes to PSI .

Biochemical Pathways

The compound affects the electron transfer process in photosynthesis . By acting as a redox mediator, it facilitates the transfer of electrons from the cobalt complexes to PSI, which is a crucial step in the photosynthetic process .

Result of Action

The result of the compound’s action is the generation of photocurrent in PSI-based biophotovoltaic devices . This is achieved through the direct electron transfer from the cobalt complexes to PSI .

Action Environment

The action of Tris(2,2’-bipyridine)cobalt(III) Tris(hexafluorophosphate) can be influenced by environmental factors such as the type of solvent used . For instance, the use of a mixed organic solvent phase can slow reduction rates approximately 8–38 fold as compared to fully aqueous systems . This has implications for dye regeneration rates in PSI-based biophotovoltaics .

安全和危害

未来方向

属性

IUPAC Name |

cobalt(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.Co.3F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCURPBAGSBJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

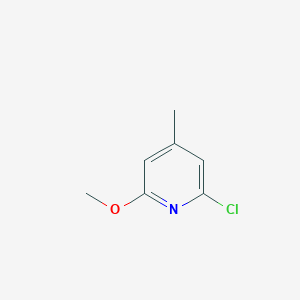

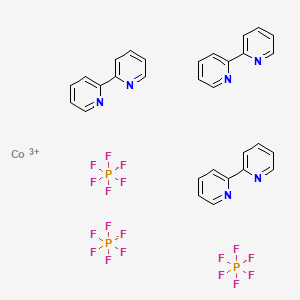

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CoF18N6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |

CAS RN |

28277-53-4 | |

| Record name | Tris(2,2'-bipyridine)cobalt(III) Tris(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。